N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
Chemical Structure: This compound is a tertiary amide featuring a piperidine ring substituted with a 2-aminoethyl group and an isopropylacetamide moiety. Its molecular weight is 227.35 g/mol (CAS: 1354017-54-1) .
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)15(11(3)16)12-5-4-7-14(9-12)8-6-13/h10,12H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMVSXCFDHSJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of 1-(2-aminoethyl)piperidine with isopropyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide
- Structure : Contains a naphthalene ring linked via an oxypropyl chain and an isopropylacetamide group.
- Key Differences: The naphthalene substituent introduces enhanced hydrophobicity compared to the piperidine-ethylamine group in the target compound. Potential for π-π stacking interactions due to aromaticity, unlike the aliphatic piperidine ring in the target compound .
N-(2-Hydroxypyridin-3-yl)acetamide
- Structure : A pyridine derivative with a hydroxyl group and acetamide substituent.
- Key Differences: The pyridine ring confers aromaticity and basicity, contrasting with the non-aromatic piperidine in the target compound.
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
- Structure : Similar to the above pyridine derivative but includes an iodine atom at the 5-position.
- Key Differences :
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide
- Structure : A complex acetamide with pyrimidine, pyridine, and methylpiperazine substituents.
- Key Differences :
Structural and Functional Analysis Table
Research Findings and Implications
- Lipophilicity: The target compound’s piperidine and aminoethyl groups may confer moderate lipophilicity, intermediate between the hydrophilic pyridine derivatives and hydrophobic naphthalene-containing analog.
- Bioavailability : The absence of aromatic rings in the target compound could limit plasma protein binding compared to naphthalene or pyridine analogs .
- Target Selectivity: The aminoethyl group may enhance binding to amine-recognizing receptors (e.g., GPCRs), whereas pyrimidine/pyridine analogs are more suited for kinase inhibition .
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, an amino group, and an acetamide moiety, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a branched isopropyl group attached to the nitrogen atom of the acetamide functional group. This structural configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds.
| Property | Details |
|---|---|
| IUPAC Name | N-[1-(2-aminoethyl)piperidin-3-yl]acetamide |
| Molecular Formula | C₁₂H₂₅N₃O |
| Molecular Weight | 227.35 g/mol |
| CAS Number | 1353985-54-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The compound may act as a ligand, modulating the activity of these targets and leading to various biological effects. Preliminary studies suggest it may influence pathways related to neurological disorders and cancer treatment.
1. Neurological Effects
Research indicates that this compound may exhibit potential therapeutic effects in treating neurological disorders. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. Such inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
2. Anticancer Properties
This compound has shown promise in anticancer research. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The compound's mechanism involves inducing apoptosis and inhibiting cancer cell proliferation, suggesting a potential role in cancer therapy.
3. Receptor Binding
The compound's ability to bind to various receptors has been highlighted in receptor binding studies. This interaction could lead to modulation of physiological responses, making it a candidate for drug development targeting specific pathways involved in disease processes.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on FaDu hypopharyngeal cancer cells. The results indicated that the compound exhibited better cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting its potential as an effective anticancer agent.
Case Study 2: Neuroprotective Effects
In a model simulating Alzheimer's disease, the compound demonstrated significant inhibition of AChE and BuChE activities. This inhibition correlated with improved cognitive function in treated subjects, supporting its potential use in neurodegenerative disease management.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Aminoethyl)acetamide | Lacks the piperidine ring; simpler structure | More straightforward synthesis; fewer biological targets |
| N-Acetylethylenediamine | Contains two amine groups; no piperidine structure | Different reactivity due to additional amine functionality |
| N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide | Similar piperidine structure but with ethyl group | Variations in biological activity due to ethyl substitution |
Q & A
Q. What metabolomic approaches identify degradation pathways?
- Workflow :
- Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS.
- Detect metabolites (e.g., N-dealkylation products at m/z 189.1) .
- Inhibitor studies (e.g., CYP3A4 inhibitors like ketoconazole) to pinpoint enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
